molecular formula C26H26N4O B11034938 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B11034938
M. Wt: 410.5 g/mol
InChI Key: PBPCZHKXUHXHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 1-position with a diphenylmethyl group and at the 4-position with a (5-phenyl-1,3,4-oxadiazol-2-yl)methyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and role in enhancing metabolic stability and binding affinity in medicinal chemistry .

Biological Activity

1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic compound that combines a piperazine ring with a diphenylmethyl group and a 1,3,4-oxadiazole moiety. The structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential interactions with biological targets.

Structural Characteristics

The compound has the following molecular formula:

C26H26N4OC_{26}H_{26}N_{4}O

with a molecular weight of 410.5 g/mol. The presence of both piperazine and oxadiazole functionalities is significant because these structures are often associated with various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing piperazine and oxadiazole structures exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines through oxidative stress mechanisms and mitochondrial pathways.

Cell Line IC50 Value Reference
A549 (Lung)4.27 µg/mL
SK-MEL-2 (Skin)Moderate Activity
SK-OV-3 (Ovarian)Significant Suppression

The specific anticancer activity of this compound may depend on its ability to interact with specific receptors or enzymes involved in cancer progression.

Antimicrobial Activity

Compounds featuring oxadiazole moieties are known for their antimicrobial properties. Studies have demonstrated that derivatives of oxadiazoles can exhibit significant antibacterial and antifungal activities. For example, certain substituted oxadiazoles have been reported to outperform standard antibiotics in inhibiting bacterial growth .

Activity Type Compound Example Effectiveness
Antibacterial3a, 3eHigh activity compared to ampicillin
Antifungal3b, 3cHigh activity compared to griseofulvin

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors involved in cellular signaling pathways.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in related compounds .

Case Studies

Several studies have explored the anticancer effects of compounds structurally related to this compound:

  • Study on Human Cancer Cell Lines : A series of oxadiazole derivatives were tested against various human cancer cell lines including lung (A549), skin (SK-MEL), and ovarian (SK-OV). The results indicated that these compounds effectively inhibited cell growth with varying degrees of potency .
  • Mechanistic Studies : Research has shown that certain piperazine derivatives can activate apoptotic pathways via caspase activation in cancer cells. This suggests a potential therapeutic application for the compound in cancer treatment .

Q & A

Basic Research Questions

Q. How can researchers confirm the successful synthesis of 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine?

Methodological Answer: Synthesis confirmation requires a combination of elemental analysis (to verify stoichiometry) and spectral characterization (e.g., 1^1H NMR, 13^{13}C NMR, and IR spectroscopy) to validate the structural integrity of the compound. For example, the presence of characteristic peaks for the oxadiazole ring (~7.5–8.5 ppm in 1^1H NMR) and the piperazine backbone (~2.5–3.5 ppm) should be observed. Mass spectrometry (MS) can confirm molecular weight accuracy .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

Methodological Answer: Begin with enzyme inhibition assays (e.g., DPP-IV or iNOS inhibition protocols) to evaluate potential therapeutic targets. For antiplatelet activity, use platelet aggregation assays (e.g., ADP-induced aggregation in human platelet-rich plasma) with IC50_{50} determination. Parallel cytotoxicity testing (e.g., MTT assay on HEK-293 cells) is critical to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer: SAR studies should systematically modify substituents on the piperazine, diphenylmethyl, or oxadiazole moieties. For example:

  • Replace the phenyl group in the oxadiazole with electron-withdrawing groups (e.g., -CF3_3) to enhance enzyme binding.
  • Introduce methyl or ethyl groups to the piperazine nitrogen to improve metabolic stability.
    Evaluate changes using molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like D3 dopamine receptors or NF-κB. Validate predictions with in vitro dose-response assays .

Q. How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified derivatives?

Methodological Answer: If structural modifications (e.g., cyclodextrin inclusion) reduce toxicity but lower activity, employ prodrug strategies or nanocarrier systems (e.g., liposomes) to enhance bioavailability. Alternatively, use QSAR modeling to identify substituents that balance hydrophobicity and hydrogen-bonding capacity, optimizing both safety and efficacy .

Q. What computational methods are effective for predicting off-target interactions of this compound?

Methodological Answer: Use pharmacophore modeling (e.g., Schrödinger Phase) to map interaction patterns across proteomes. Combine with molecular dynamics simulations (e.g., GROMACS) to assess binding stability to non-target receptors (e.g., adrenoceptors or histamine receptors). Validate predictions via radioligand displacement assays .

Q. How can antiplatelet activity be experimentally validated while addressing discrepancies between in silico and in vitro data?

Methodological Answer: Perform in vitro platelet aggregation assays (as above) and compare results with molecular docking predictions targeting P2Y12_{12} receptors. If discrepancies arise, use surface plasmon resonance (SPR) to measure direct binding kinetics. Cross-validate with knockout cell models (e.g., CRISPR-edited P2Y12_{12}-null platelets) to confirm mechanism specificity .

Q. What reaction conditions optimize the yield of the oxadiazole ring during synthesis?

Methodological Answer: The oxadiazole formation via cyclization of thiosemicarbazides requires anhydrous conditions (e.g., POCl3_3 as a dehydrating agent) at 80–100°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify intermediates using column chromatography (silica gel, gradient elution) to remove unreacted precursors .

Q. How can researchers assess the purity of the final compound for pharmacological studies?

Methodological Answer: Use HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) with ≥95% purity threshold. Confirm homogeneity via melting point analysis (sharp range within 2°C). For trace impurities, employ LC-MS to identify byproducts (e.g., incomplete cyclization products) .

Q. What strategies address discrepancies between computational predictions and experimental IC50_{50}50​ values?

Methodological Answer: Re-evaluate force field parameters in docking studies (e.g., solvation effects with explicit water models). Use ensemble docking to account for protein flexibility. Experimentally, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify entropy/enthalpy trade-offs not captured in silico .

Q. How can receptor selectivity be enhanced to avoid off-target effects in CNS applications?

Methodological Answer: Design bivalent ligands by linking the piperazine core to secondary pharmacophores (e.g., benzothiazolone) via alkyl spacers. Test selectivity using radioligand binding assays (e.g., D3 vs. D2 dopamine receptors). Optimize spacer length (C2–C6 chains) to sterically block off-target binding pockets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives with 1,3,4-Oxadiazole Substituents

VNI and VFV (CYP51 Inhibitors)

  • VNI : (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide .
  • VFV : A derivative of VNI with a difluorobiphenyl group, designed for enhanced CYP51 inhibition and antiparasitic activity .
  • Comparison :
    • Both VNI and the target compound share the 5-phenyl-1,3,4-oxadiazole motif, critical for binding to fungal/parasitic CYP51 enzymes.
    • The target compound lacks the imidazole and benzamide groups of VNI, which are essential for coordinating the heme iron in CYP51. This suggests divergent biological targets.

1-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperazine

  • Structure : Piperazine substituted with a 5-(4-methoxyphenyl)-1,3,4-oxadiazole group .
  • Both compounds may exhibit antibacterial activity, but the diphenylmethyl group in the target compound could enhance CNS penetration .

Piperazine Derivatives with Heterocyclic Substituents

1-(Diphenylmethyl)-4-(1-oxo-3,3-diphenylpropyl)piperazine

  • Structure: Piperazine with diphenylmethyl and 3,3-diphenylpropanone groups .
  • Comparison: The propanone substituent introduces a ketone functional group, enabling hydrogen bonding, unlike the oxadiazole’s electronegative N–O bonds in the target compound.

Benzylpiperazine (BZP) Analogues

  • Examples : 1-(3-Trifluoromethylphenyl)piperazine, 1-(3-chlorophenyl)piperazine .
  • Comparison: BZP analogues are known for psychoactive effects, whereas the target compound’s oxadiazole and diphenylmethyl groups likely redirect its activity toward antifungal or antiparasitic applications . Halogen substituents (e.g., Cl, CF₃) in BZP analogues enhance receptor binding but reduce metabolic stability compared to the oxadiazole group .

Compounds with 1,3,4-Thiadiazole or 1,2-Dithiol-3-one Substituents

1-Substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine

  • Structure : Piperazine with 1,3,4-thiadiazole and nitroaryl groups .
  • Nitroaryl groups confer antibacterial activity, but the target compound’s phenyl group may prioritize antifungal targets .

5-Piperazinyl-1,2-dithiol-3-one Derivatives

  • Structure : Piperazine linked to a 1,2-dithiol-3-one ring .
  • Comparison: The dithiol-3-one group introduces disulfide bonds, enabling redox activity absent in the target compound.

Research Implications

The unique combination of diphenylmethyl and 5-phenyl-1,3,4-oxadiazole groups in the target compound positions it as a candidate for antifungal or CNS-targeted drug development. Synthetic routes involving POCl₃-mediated cyclization (as in ) or piperazine coupling (as in ) could be optimized for scalable production.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C26H26N4O/c1-4-10-21(11-5-1)25(22-12-6-2-7-13-22)30-18-16-29(17-19-30)20-24-27-28-26(31-24)23-14-8-3-9-15-23/h1-15,25H,16-20H2

InChI Key

PBPCZHKXUHXHSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.